![molecular formula C8H18ClNO2 B1396526 (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride CAS No. 1439921-99-9](/img/structure/B1396526.png)
(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride
Overview
Description
“(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride” is a chemical compound with the empirical formula C7H15NO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride” can be represented by the SMILES stringCC(C)(C)C@@HCC(O)=O
. The InChI representation is 1S/C7H15NO2/c1-7(2,3)5(8)4-6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been utilized in various synthesis techniques. For example, the preparation of methyl 3-oxo-4,4-dimethylpentanoate-1,3-14C involves the carbonation of the Grignard reagent and treatment with methyllithium, demonstrating the compound's role in complex organic synthesis (Sieving, 1987).
Chemical Analysis and Composition : The compound's isomers, such as 2-amino-2,3-dimethylpentanoic acid, have been analyzed in meteoritic samples, showing its relevance in extraterrestrial chemistry and the study of organic chemical evolution (Cronin & Pizzarello, 1997).
Biological and Pharmacological Research
Inhibitory Activity Studies : N-methyl isomers of related compounds have shown inhibitory activity on xanthine oxidase, indicating potential biological activity and relevance in biochemical research (Seela et al., 1984).
Peptide Studies : Peptides containing a residue structurally similar to (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride, like neopentylglycine, have been studied for their physical properties and conformation, highlighting its relevance in peptide chemistry (Pospíšek & Bláha, 1987).
Analytical Chemistry Applications
- Amino Acid Analysis : Studies on the analysis of amino acids, using dimethyl sulfoxide, for instance, are part of the broader context within which (S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride can be understood, especially in the development of analytical techniques (Moore, 1968).
Safety and Hazards
properties
IUPAC Name |
methyl (3S)-3-amino-4,4-dimethylpentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWAVWOVOOLSTC-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CC(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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